Neophellamuretin

Description

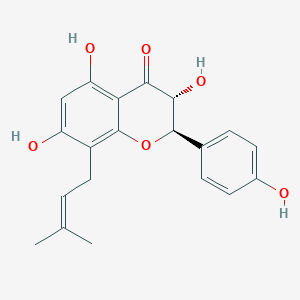

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,18-19,21-23,25H,8H2,1-2H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWPEUJWMOPJDG-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Sourcing and Isolation of Neophellamuretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Neophellamuretin, a prenylated flavonoid with potential pharmacological activities. The document details a generalized experimental protocol for its extraction and isolation and presents a putative biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the further study and development of this compound.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Rutaceae family, commonly known as the citrus family. The primary documented natural source for this compound is Phellodendron chinense var. glabriusculum. While other species within the Phellodendron genus are known to produce a rich variety of flavonoids and alkaloids, specific quantitative data for this compound remains limited in publicly available scientific literature.

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Plant Part | Concentration Data |

| Phellodendron chinense var. glabriusculum[1] | Rutaceae | Not Specified | Not available in cited literature |

| Marshallia obovata[1] | Asteraceae | Not Specified | Not available in cited literature |

Note: The lack of quantitative data highlights a research gap and an opportunity for further analytical studies to determine the concentration of this compound in various plant tissues and species.

Experimental Protocols for Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from a plant matrix, such as the bark or leaves of Phellodendron species. This protocol is based on common methodologies for the separation of flavonoids and should be optimized for the specific characteristics of this compound.

Extraction

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., bark of Phellodendron chinense) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Isolation by Column Chromatography

-

Adsorbent Preparation: Prepare a silica gel (100-200 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for flavonoids is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

Characterization

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

References

Neophellamuretin: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a naturally occurring prenylated dihydroflavonol, a class of flavonoids known for their diverse biological activities. First identified from Phellodendron chinense Schneid. and also found in Marshallia obovata, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed hypothetical experimental protocol for its isolation and characterization based on common practices for similar natural products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₆ | PubChem |

| Molecular Weight | 356.37 g/mol | PubChem |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | Alfa Chemistry[1] |

| CAS Number | 52589-20-5 | Alfa Chemistry[1] |

| Appearance | Powder | ChemFaces[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the original primary literature containing the raw spectral data for this compound could not be located during the preparation of this guide, Table 2 summarizes the expected and characteristic spectroscopic features based on its known structure. This information is critical for researchers aiming to identify or verify the presence of this compound in natural extracts or synthetic preparations.

| Spectroscopic Technique | Expected Data and Interpretation |

| ¹H-NMR | - Signals corresponding to the A, B, and C rings of the flavonoid skeleton. - Characteristic doublets for the H-2 and H-3 protons of the C-ring, with a coupling constant indicative of a trans configuration. - Aromatic protons of the A and B rings. - Signals for the prenyl group, including a vinyl proton, methylene protons, and two methyl singlets. - Exchangeable phenolic hydroxyl protons. |

| ¹³C-NMR | - Approximately 20 distinct carbon signals. - Carbonyl carbon (C-4) signal at a downfield chemical shift. - Signals for the oxygenated aromatic carbons. - Aliphatic carbons of the C-ring (C-2 and C-3). - Carbon signals corresponding to the prenyl side chain. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or pseudomolecular ion peaks [M+H]+ or [M-H]- consistent with the molecular formula C₂₀H₂₀O₆. - Fragmentation patterns characteristic of flavonoids, such as retro-Diels-Alder (RDA) fragmentation of the C-ring, and loss of the prenyl group. |

Experimental Protocols

The following sections outline detailed, hypothetical methodologies for the isolation and characterization of this compound from its natural sources, based on established protocols for flavonoid extraction and purification.

Isolation of this compound from Phellodendron chinense

The isolation of this compound typically involves a multi-step process beginning with the extraction from the plant material, followed by chromatographic separation.

1. Plant Material and Extraction:

-

Dried and powdered bark of Phellodendron chinense is subjected to solvent extraction.

-

A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to efficiently extract flavonoids.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TTC) to identify those containing this compound.

-

Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: Workflow for the Isolation of this compound.

Structure Elucidation Workflow

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.

Caption: Spectroscopic Workflow for Structure Elucidation.

Biological Activity

This compound has been reported to exhibit antifungal activity, particularly against Trichophyton sp., with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/mL.[3] The prenyl group attached to the flavonoid core is often associated with enhanced biological activity, potentially by increasing the lipophilicity of the molecule and facilitating its interaction with microbial cell membranes. Further research is warranted to explore the full spectrum of its pharmacological potential.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to interact with a variety of cellular targets. Based on the activities of structurally similar compounds, potential pathways of interest for future investigation are depicted below.

Caption: Potential Signaling Pathways for this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its chemical nature and a framework for its isolation and characterization. The detailed methodologies and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and mechanisms of action of this intriguing flavonoid. The availability of its CAS number should aid in retrieving more specific analytical data as it becomes available in public and commercial databases.

References

The Biosynthesis of Neophellamuretin: A Technical Guide for Researchers

An In-depth Examination of the Putative Metabolic Pathway, Key Enzymes, and Experimental Methodologies for the Production of a Promising Bioactive Dihydrochalcone in Plants.

Introduction

Neophellamuretin, a C-prenylated dihydrochalcone, has garnered interest within the scientific community for its potential biological activities. Found in plants such as Phellodendron amurense and Akschindlium godefroyanum, its unique chemical structure, featuring a dihydrochalcone core with hydroxyl and prenyl modifications, suggests a complex biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from primary metabolism to the final intricate structure of this compound, supported by quantitative data from related pathways, detailed experimental protocols, and pathway visualizations.

The proposed biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the foundational precursors. Subsequent steps involve the core reactions of flavonoid biosynthesis, followed by specific modifications that define the final structure of this compound. Due to the limited direct research on the biosynthesis of this specific molecule, this guide presents a putative pathway constructed from established enzymatic reactions known to produce similar chemical moieties in other plant species.

Part 1: The Proposed Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with primary metabolites and proceeds through the general phenylpropanoid pathway, followed by the specific branch of dihydrochalcone synthesis and subsequent modifications.

The General Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The journey to this compound starts with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the central precursor for a vast array of plant secondary metabolites, including flavonoids.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.

Dihydrochalcone Backbone Formation

The pathway to dihydrochalcones diverges from the main flavonoid pathway at this juncture. Instead of direct entry into chalcone synthesis, the precursor undergoes a reduction.

-

Chalcone Reductase/Hydroxycinnamoyl-CoA Double Bond Reductase (CHR/HCDBR): While not definitively characterized for all dihydrochalcone pathways, it is proposed that an NADPH-dependent reductase acts on naringenin chalcone to produce phloretin.[1][2] Alternatively, a double bond reductase may act on p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA.[3]

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of a CoA-ester (either p-coumaroyl-CoA or p-dihydrocoumaroyl-CoA) with three molecules of malonyl-CoA (derived from acetyl-CoA) to form the characteristic C15 flavonoid backbone. In the case of this compound's precursors, this would lead to a chalcone or dihydrochalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone, if formed, is cyclized by CHI to the flavanone naringenin. This step is crucial as the subsequent modifications leading to this compound likely occur on the flavanone or dihydrochalcone skeleton.

Putative Tailoring Steps to this compound

The core dihydrochalcone or flavanone structure is then thought to undergo a series of modifications to yield this compound. The precise order of these steps has not been experimentally determined and is presented here in a chemically plausible sequence.

-

Flavanone 3-Hydroxylase (F3H): Based on the structure of this compound, which is (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, a hydroxylation at the 3-position of the C-ring is required. This reaction is typically catalyzed by a 2-oxoglutarate-dependent dioxygenase known as flavanone 3-hydroxylase (F3H), which would convert a flavanone precursor (like naringenin) into a dihydroflavonol (like dihydrokaempferol).

-

Aromatic C8-Prenyltransferase (PT): The final key modification is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 8-position of the A-ring. This C-prenylation is catalyzed by a specific aromatic prenyltransferase. Plant prenyltransferases that catalyze the C8-prenylation of flavonoids have been identified, supporting the existence of such an enzyme in the this compound pathway.[4][5]

The following diagram illustrates the proposed biosynthetic pathway:

References

- 1. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Neophellamuretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin, a prenylated flavonoid, has emerged as a compound of interest for its potential therapeutic applications. As a member of the flavonoid family, it shares a structural backbone known to be associated with a wide range of biological activities. The addition of a prenyl group can significantly enhance the bioactivity of flavonoids, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins. This technical guide provides a summary of the currently available data on the preliminary biological activity screening of this compound, with a focus on its antioxidant and antifungal properties. While direct evidence for its anticancer and anti-inflammatory effects is limited, this guide also explores the potential activities based on the broader class of prenylated flavonoids, offering a roadmap for future research.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Metric | Result | Source |

| DPPH Radical Scavenging Activity | IC50 | 15 µg/mL | [1] |

Table 2: Antifungal Activity of this compound

| Organism | Metric | Result | Source |

| Trichophyton sp. | MIC | 62.5 µg/mL | [2] |

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (or other positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

To each well of a 96-well microplate, add a specific volume of the this compound solution (at varying concentrations).

-

Add an equal volume of the DPPH solution to each well.

-

Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Antifungal Activity: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton sp. using the broth microdilution method.[3][4][5][6]

Materials:

-

This compound

-

Trichophyton sp. culture

-

RPMI-1640 medium (or other suitable broth)

-

96-well microplate

-

Spectrophotometer or microplate reader

-

Antifungal agent (e.g., ketoconazole) as a positive control

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of Trichophyton sp. from a fresh culture. The final concentration should be adjusted to a specific CFU/mL as per standard protocols (e.g., CLSI M38-A2).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the different concentrations of this compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), allowing for visible growth in the control well.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., 80% or 100% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Anticancer and Anti-inflammatory Activities (Based on Prenylated Flavonoids)

Direct experimental data on the anticancer and anti-inflammatory activities of this compound are not extensively available in the current scientific literature. However, as a prenylated flavonoid, its potential in these areas can be inferred from the known activities of this class of compounds.

Anticancer Activity

Prenylated flavonoids have been reported to exhibit a range of anticancer effects, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[2][7] The prenyl group is thought to enhance the interaction of these flavonoids with cellular membranes and key signaling proteins.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many prenylated flavonoids have been shown to induce programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

-

Inhibition of Signaling Pathways: Prenylated flavonoids are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Anti-inflammatory Activity

Inflammation is a critical process in the development of many chronic diseases. Prenylated flavonoids have demonstrated potent anti-inflammatory properties.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulation of Signaling Pathways: The anti-inflammatory effects of prenylated flavonoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. Some prenylated flavonoids have also been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which has anti-inflammatory properties.[8]

Mandatory Visualizations

Conclusion

The preliminary biological activity screening of this compound reveals promising antioxidant and antifungal properties, supported by quantitative data. The provided experimental protocols offer a foundation for further investigation and validation of these activities. While direct evidence for its anticancer and anti-inflammatory effects is currently lacking, the known pharmacological profile of the broader class of prenylated flavonoids suggests that this compound is a strong candidate for further research in these areas. The exploration of its effects on key signaling pathways, such as NF-κB and PI3K/Akt, will be crucial in elucidating its full therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals to design and execute further studies to fully characterize the biological activities of this compound.

References

- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicinearticle.com [medicinearticle.com]

- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A prenylated flavonoid, 10-oxomornigrol F, exhibits anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Neophellamuretin: A Literature Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neophellamuretin, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review on the discovery, isolation, and characterization of this compound. It details the experimental protocols employed in its initial identification from natural sources and summarizes its known biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the scientific journey of this promising natural compound and highlighting areas for future investigation.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are particularly noteworthy for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Within this class, prenylated flavonoids have attracted significant attention due to their enhanced lipophilicity and often potent biological activities. This compound, scientifically known as (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is one such prenylated flavonoid. Its discovery is intrinsically linked to the investigation of traditional medicinal plants, specifically from the genus Phellodendron.

The Discovery and Isolation of Phellamurin: The Glycosidic Precursor to this compound

The direct discovery of this compound as an isolated compound is not explicitly detailed in a singular seminal publication. Instead, its identification is closely tied to the isolation and characterization of its glycosidic form, phellamurin. A key study in this area was conducted by Wu and colleagues in 2003, who investigated the chemical constituents of the leaves of Phellodendron chinense var. glabriusculum.

Plant Material and Extraction

The initial step in the isolation process involved the collection and processing of the plant material.

-

Plant Source: Leaves of Phellodendron chinense var. glabriusculum were collected in Kunming, Yunnan, China.

-

Extraction: The air-dried leaves were ground and extracted with methanol. The resulting extract was then partitioned between chloroform and water to separate compounds based on their polarity.

Isolation Protocol

The separation and purification of the compounds from the methanolic extract were achieved through a series of chromatographic techniques.

Table 1: Summary of Experimental Protocols for the Isolation of Phellamurin

| Step | Method | Details |

| 1. Extraction | Solvent Extraction | Air-dried leaves of P. chinense var. glabriusculum were refluxed with methanol. |

| 2. Partitioning | Liquid-Liquid Extraction | The crude methanol extract was partitioned between chloroform and water. |

| 3. Chromatography | Column Chromatography | The aqueous layer was subjected to column chromatography over silica gel to yield various fractions. |

| 4. Purification | Further Chromatography | Phellamurin was isolated from these fractions through repeated chromatographic steps. |

Structure Elucidation of Phellamurin

The structure of the isolated phellamurin was determined using a combination of spectroscopic methods. These techniques allowed for the detailed mapping of its chemical structure, revealing it to be the 7-O-β-D-glucopyranoside of a prenylated dihydroflavonol. The aglycone portion of this molecule is this compound.

This compound: The Aglycone of Phellamurin

This compound is the non-sugar component of phellamurin. While the 2003 study by Wu et al. focused on the isolation of the glycoside, the characterization of phellamurin inherently elucidated the structure of its aglycone, this compound. Phellamurin can be described as the 7-O-glucoside of noricaritin, another name for the aglycone.[1]

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C20H20O6 |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Molar Mass | 356.37 g/mol |

| Class | Dihydroflavonol, Prenylated flavonoid |

Biological Activities and Potential Signaling Pathways

Direct and extensive studies on the biological activities and specific signaling pathways of isolated this compound are limited in the currently available literature. However, the known activities of structurally related prenylated flavonoids and extracts from Phellodendron species provide valuable insights into its potential therapeutic effects.

Anti-inflammatory Activity

Many flavonoids, including those isolated from Phellodendron species, have demonstrated significant anti-inflammatory properties.[2][3] The mechanism of action for similar flavonoids often involves the modulation of key inflammatory signaling pathways.

Based on studies of structurally similar flavonoids like phloretin, this compound may exert anti-inflammatory effects through the inhibition of pathways such as:[4]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Inhibition of MAPK phosphorylation is a common mechanism for the anti-inflammatory action of flavonoids.

-

PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Some flavonoids have been shown to modulate this pathway, contributing to their anti-inflammatory effects.[5]

Anticancer Activity

Extracts from Phellodendron amurense have been investigated for their potential in cancer management, particularly in prostate cancer.[6] While the specific contribution of this compound to these effects is not yet determined, many prenylated flavonoids exhibit cytotoxic and antiproliferative activities against various cancer cell lines.

The anticancer effects of related flavonoids often involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Modulation of Carcinogen-Metabolizing Enzymes: Affecting the activity of enzymes involved in the activation and detoxification of carcinogens.

Future Directions and Conclusion

The discovery of this compound, primarily through the isolation of its glycoside phellamurin, highlights the importance of continued exploration of natural products from traditional medicinal plants. While the foundational work on its isolation and structural elucidation has been laid, there remains a significant opportunity for further research.

Future studies should focus on:

-

Total Synthesis: Developing a robust and efficient total synthesis of this compound to provide a reliable source for extensive biological testing.

-

In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure this compound. This should include a broad range of assays to assess its anti-inflammatory, anticancer, antioxidant, and other potential therapeutic effects.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its activity and to potentially develop more potent and selective derivatives.

References

- 1. Phellamurin - Wikipedia [en.wikipedia.org]

- 2. Synergistic anti-inflammatory effects of nobiletin and sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood Cancer Research | Blood Cancer United [bloodcancerunited.org]

physical and chemical properties of Neophellamuretin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a naturally occurring dihydroflavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its reported antifungal activity. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₆ | [3] |

| Molecular Weight | 356.37 g/mol | [3] |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| XLogP3-AA (Computed) | 3.8 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 4 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 6 | PubChem |

Spectral Data:

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound are not extensively reported in readily accessible literature. The following represents a general overview of what would be expected from such analyses based on its chemical structure.

-

¹H and ¹³C NMR Spectroscopy: These techniques would be crucial for confirming the chemical structure of this compound. The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the A and B rings, the protons of the dihydroflavonol core, and the protons of the prenyl group. The ¹³C NMR spectrum would display resonances for all 20 carbon atoms in the molecule, providing information about their chemical environment.

-

Mass Spectrometry: Mass spectrometry would be used to determine the exact mass of the molecule and to study its fragmentation pattern, further confirming its molecular formula and structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone, aromatic C-H stretching, and C-O stretching vibrations.

Biological Activity and Experimental Protocols

This compound has demonstrated notable antifungal activity, particularly against dermatophytes.

Antifungal Activity

This compound has been shown to inhibit the growth of Trichophyton sp. with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antifungal agent against Trichophyton sp., based on established methodologies.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Trichophyton sp.

Materials:

-

This compound

-

Trichophyton sp. isolate

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (28-30°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture Trichophyton sp. on an SDA or PDA plate at 28-30°C until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the concentration of the conidial suspension to approximately 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

-

Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

-

Incubate the plate at 28-30°C for 4-7 days.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the positive control, as observed visually or by spectrophotometric reading.

-

Putative Antifungal Mechanism and Signaling Pathways

While the specific molecular targets and signaling pathways affected by this compound have not been elucidated, its classification as a flavonoid provides a basis for a hypothetical mechanism of action. Flavonoids are known to exert their antifungal effects through various mechanisms.

Potential Mechanisms of Action:

-

Disruption of Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Fungal Enzymes: Flavonoids can inhibit key fungal enzymes involved in processes such as cell wall synthesis, energy production, and nucleic acid synthesis.

-

Induction of Oxidative Stress: Some flavonoids can promote the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to cellular components and triggering apoptosis.

Based on these general mechanisms for flavonoids, it is plausible that this compound's antifungal activity against Trichophyton sp. involves one or more of these actions. Further research is required to identify the specific signaling pathways that are modulated by this compound in fungal cells.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. This guide provides a summary of its known properties and a framework for its further investigation. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Complete Physicochemical Characterization: Obtaining experimental data for its melting point and detailed spectral analyses (NMR, MS, IR) is essential for its unambiguous identification and characterization.

-

Elucidation of the Mechanism of Action: Studies are needed to identify the specific molecular targets and signaling pathways in fungi that are affected by this compound. This could involve transcriptomic, proteomic, and metabolomic analyses of treated fungal cells.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the antifungal efficacy of this compound in animal models of dermatophytosis and assessing its toxicological profile are crucial steps in the drug development process.

By addressing these research gaps, a more complete understanding of this compound's properties and potential as an antifungal agent can be achieved.

References

Neophellamuretin: A Dihydroflavonol in Plant Secondary Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neophellamuretin, a lesser-known dihydroflavonol, is a prenylated flavonoid found primarily in plants of the Phellodendron genus, notably Phellodendron amurense and Phellodendron chinense. As a secondary metabolite, it plays a role in the plant's defense mechanisms and interaction with its environment. This technical guide provides a comprehensive overview of this compound, detailing its place in plant secondary metabolism, its putative biosynthetic pathway, and a summary of its known, albeit limited, biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

This compound and Its Role in Plant Secondary Metabolism

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, acting as defense compounds against herbivores, pathogens, and UV radiation, as well as attracting pollinators and seed dispersers.

This compound, as a flavonoid, belongs to one of the most abundant and widespread groups of plant secondary metabolites. Flavonoids are known for their antioxidant, antimicrobial, and signaling functions within the plant. The prenyl group attached to the flavonoid core of this compound is a common modification in plant secondary metabolism that can enhance the biological activity and lipophilicity of the molecule, potentially influencing its localization within the plant cell and its ecological functions. While the specific role of this compound in the physiology of Phellodendron species has not been extensively studied, it is presumed to contribute to the overall defensive and adaptive capabilities of the plant, consistent with the functions of other flavonoids.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established general flavonoid biosynthesis pathway. This compound is a dihydroflavonol, which is a key intermediate in the biosynthesis of various flavonoid classes.

The biosynthesis of dihydroflavonols begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA.[1][2] This is followed by the flavonoid-specific pathway, initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2] Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.[2]

From naringenin, the pathway to dihydroflavonols proceeds through the action of flavanone 3-hydroxylase (F3H), which hydroxylates naringenin to produce dihydrokaempferol.[1] Dihydrokaempferol can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin, or by flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin.[1] this compound is a derivative of dihydrokaempferol, featuring a prenyl group at the C8 position. This prenylation step is likely catalyzed by a prenyltransferase enzyme that utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated this compound are scarce in the currently available scientific literature. Most studies on Phellodendron amurense extracts report the activities of the crude extract or more abundant compounds like berberine.[3] While this compound is identified as a constituent, its specific contribution to the observed effects is often not quantified.[1][4] The tables below are structured to present such data once it becomes available through future research.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Compound | IC50 (µM) | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | This compound | Data not available | |

| TNF-α Inhibition | - | This compound | Data not available | |

| IL-6 Inhibition | - | This compound | Data not available |

Table 2: Anticancer Activity of this compound

| Cell Line | Test Compound | IC50 (µM) | Reference |

| Data not available | This compound | Data not available |

Table 3: Antioxidant Activity of this compound

| Assay | Test Compound | IC50 (µg/mL) or Trolox Equivalents | Reference |

| DPPH Radical Scavenging | This compound | Data not available | |

| ABTS Radical Scavenging | This compound | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not explicitly published. However, based on general methodologies for flavonoid research, the following protocols can be adapted.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Phellodendron amurense bark would typically involve the following steps:

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: Mix different concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Preparation of ABTS radical solution: React ABTS stock solution with potassium persulfate and allow it to stand in the dark for 12-16 hours to generate the ABTS radical cation. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add different concentrations of this compound to the ABTS radical solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity and express the results as Trolox equivalents or IC50 values.

Signaling Pathways

While specific studies on this compound's interaction with signaling pathways are lacking, flavonoids are known to modulate various cellular signaling cascades, including the NF-κB pathway, which is central to the inflammatory response. It is plausible that this compound, like other flavonoids, may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

Conclusion

This compound is a prenylated dihydroflavonol with potential biological activities characteristic of its chemical class. However, a significant gap exists in the scientific literature regarding its specific role in plant secondary metabolism, its definitive biosynthetic pathway, and quantitative data on its therapeutic potential. This technical guide has provided a framework for understanding this compound based on current knowledge of related compounds and general biochemical pathways. Further research is warranted to isolate and characterize this compound, quantify its biological activities, and elucidate its precise mechanisms of action. Such studies will be crucial for unlocking its potential as a lead compound for drug development.

References

Unlocking the Potential of Neophellamuretin: An Ethnobotanical and Pharmacological Exploration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neophellamuretin, a dihydroflavonol found in select medicinal plants, represents a promising yet underexplored area for therapeutic innovation. This technical guide synthesizes the current ethnobotanical knowledge of this compound-containing flora, namely species within the Phellodendron and Marshallia genera, and outlines a comprehensive framework for future research into its pharmacological activities. While direct quantitative and mechanistic data on this compound remain scarce, this paper extrapolates potential therapeutic applications based on the traditional uses of its source plants and the known properties of structurally related flavonoids. Detailed hypothetical experimental protocols and workflow visualizations are provided to guide researchers in unlocking the full therapeutic potential of this intriguing natural compound.

Introduction: The Ethnobotanical Roots of this compound-Containing Plants

The exploration of natural products for novel therapeutic agents often begins with an understanding of their traditional uses in medicine. This compound has been identified in at least two genera of plants with documented ethnobotanical histories: Phellodendron and Marshallia.

Phellodendron Species: A Pillar of Traditional Chinese Medicine

The bark of Phellodendron amurense and Phellodendron chinense, collectively known as Cortex Phellodendri or "Huang Bai" in Traditional Chinese Medicine (TCM), has been used for centuries to treat a wide array of ailments. Its traditional applications point towards potent anti-inflammatory, antimicrobial, and heat-clearing properties.

Traditional Uses of Phellodendron Species (Cortex Phellodendri):

| Traditional Use Category | Specific Ailments Treated |

| Anti-inflammatory | Dysentery, jaundice, urinary tract infections, skin inflammations (e.g., eczema) |

| Antimicrobial | Diarrhea, gastroenteritis, meningitis, pneumonia, tuberculosis |

| Hepatic Support | Liver cirrhosis |

| Metabolic Conditions | Historically used for conditions with symptoms suggestive of diabetes |

| Oncological Applications | Traditional use in treating tumors |

While the therapeutic effects of Phellodendron have been largely attributed to its abundant alkaloids like berberine and phellodendrine, the presence of this compound suggests a potential contribution to the overall pharmacological profile of these plants. The anti-inflammatory and potential anti-cancer applications in TCM are particularly noteworthy areas for investigating the specific role of this compound.

Marshallia obovata: A Native American Remedy

Marshallia obovata, commonly known as Spoonshape Barbara's Buttons, has a more localized and less documented history of medicinal use. The Catawba people, a Native American tribe from the southeastern United States, have traditionally used this plant to treat various unspecified diseases[1][2]. This general use for "certain diseases" suggests that the plant was recognized for its broad therapeutic benefits, a common characteristic of remedies with anti-inflammatory or immunomodulatory properties. Further investigation into the specific conditions treated by the Catawba with Marshallia obovata could provide valuable clues to the pharmacological activities of its constituents, including this compound.

Current State of this compound Research: A Call for Deeper Investigation

Despite its presence in plants with rich medicinal histories, this compound itself remains largely uncharacterized. A thorough review of existing scientific literature reveals significant gaps in our understanding of its concentration in source plants, its specific pharmacological effects, and the molecular pathways it may modulate. This section highlights the current limitations and underscores the need for dedicated research.

Table 2: Summary of Gaps in this compound Research

| Research Area | Current Status |

| Quantitative Analysis | No validated and published methods for the quantification of this compound in Phellodendron or Marshallia species were found. |

| Pharmacological Activity | No specific studies on the anti-inflammatory, anticancer, or neuroprotective effects of isolated this compound have been published. |

| Mechanism of Action | The effects of this compound on key signaling pathways such as NF-κB and MAPK have not been investigated. |

| Extraction & Isolation | While general methods for flavonoid extraction from these plants exist, protocols optimized for high-yield isolation of this compound are not available. |

Proposed Research Framework for this compound

To address the existing knowledge gaps, a systematic and multi-faceted research approach is required. This section outlines a proposed framework, from phytochemical analysis to preclinical evaluation, to comprehensively characterize the therapeutic potential of this compound.

Phytochemical Analysis: Quantification and Isolation

The initial and critical step is to develop and validate a robust analytical method for the quantification of this compound in its plant sources. A high-performance liquid chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.

Hypothetical Experimental Protocol: HPLC-UV Quantification of this compound

-

Plant Material Preparation: Dried and powdered bark of Phellodendron chinense and aerial parts of Marshallia obovata are to be used.

-

Extraction:

-

Objective: To efficiently extract this compound while minimizing degradation.

-

Solvent System: A starting point would be a hydroalcoholic solution (e.g., 80% methanol or ethanol in water).

-

Extraction Technique: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to enhance efficiency and reduce extraction time. A comparative study with conventional maceration or Soxhlet extraction should be performed to optimize the yield.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is a suitable starting point for flavonoid analysis.

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is proposed to achieve good separation.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry of the isolated compound).

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

-

Isolation for Pharmacological Studies:

-

Technique: Preparative HPLC or column chromatography (e.g., using silica gel or Sephadex LH-20) will be necessary to isolate sufficient quantities of high-purity this compound for in vitro and in vivo assays.

-

In Vitro Pharmacological Evaluation

Based on the ethnobotanical uses of the source plants and the known activities of flavonoids, the following pharmacological properties of isolated this compound should be investigated.

Hypothetical Experimental Protocols:

-

Anti-inflammatory Activity:

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Assays:

-

Measurement of nitric oxide (NO) production using the Griess assay.

-

Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Analysis of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression by Western blot.

-

-

-

Anticancer Activity:

-

Cell Lines: A panel of human cancer cell lines relevant to the traditional uses of Phellodendron, such as lung (e.g., A549), liver (e.g., HepG2), and colon (e.g., HCT116) cancer cells.

-

Assays:

-

Cell viability assays (e.g., MTT or WST-1) to determine cytotoxic effects.

-

Apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assays) to investigate the mechanism of cell death.

-

Cell migration and invasion assays (e.g., wound healing or Transwell assays) to assess anti-metastatic potential.

-

-

-

Neuroprotective Effects:

-

Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures.

-

Model of Neurotoxicity: Induction of oxidative stress and cell death using agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptides.

-

Assays:

-

Measurement of cell viability.

-

Quantification of reactive oxygen species (ROS) production.

-

Assessment of mitochondrial membrane potential.

-

-

Mechanistic Studies: Elucidating Signaling Pathways

To understand how this compound exerts its biological effects, its impact on key intracellular signaling pathways should be investigated. The NF-κB and MAPK pathways are central to inflammation, cell survival, and proliferation, making them prime targets for investigation.

Hypothetical Experimental Protocol: Investigation of NF-κB and MAPK Pathways

-

Cell Culture and Treatment: Use the relevant cell lines from the pharmacological assays (e.g., LPS-stimulated RAW 264.7 cells for inflammation). Pre-treat cells with varying concentrations of this compound before stimulation.

-

Western Blot Analysis:

-

NF-κB Pathway: Analyze the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: Investigate the phosphorylation status of key MAPK proteins: ERK, JNK, and p38.

-

-

Immunofluorescence Microscopy: Visualize the nuclear translocation of NF-κB p65 to confirm the Western blot findings.

References

Methodological & Application

Neophellamuretin: Analytical Standards and Reference Materials - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a flavonoid compound that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid family, it is structurally related to compounds known for their antioxidant, anti-inflammatory, and other health-beneficial properties. Accurate and reliable analytical methods are paramount for the quantification of this compound in various matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials in research, quality control, and drug development.

Analytical Standards and Reference Materials

High-purity this compound analytical standards are essential for the development and validation of analytical methods. These standards serve as a benchmark for quantification and identification.

Table 1: this compound Analytical Standard Specifications

| Parameter | Specification |

| Chemical Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one |

| CAS Number | 52589-20-5 |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| Purity (HPLC) | ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | -20°C, protected from light and moisture |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are crucial for specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

Experimental Workflow for HPLC Analysis

Application Note: Quantitative Determination of Neophellamuretin using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Neophellamuretin is a flavonoid compound found in Phellodendri Cortex, a traditional Chinese medicine. Pharmacokinetic studies of extracts from Phellodendri Cortex have been conducted to understand the absorption, distribution, metabolism, and excretion of its various constituents. Accurate and reliable quantification of individual compounds like this compound is crucial for these studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the bioanalysis of such compounds in complex biological samples. This method is based on the principles of liquid chromatographic separation followed by detection using multiple reaction monitoring (MRM) mass spectrometry.

Experimental

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and generally provides clean extracts suitable for HPLC-MS/MS analysis.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the analyte.

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are general starting conditions that should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V (Positive), -4500 V (Negative) |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note on MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) m/z values, as well as the optimal collision energy (CE) and declustering potential (DP) for this compound and the internal standard, need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Method Validation Parameters

A full validation of the method should be performed according to regulatory guidelines. Key parameters to evaluate are summarized in the table below. The expected performance is based on typical bioanalytical method validation for flavonoids.

Table 3: Method Validation Summary

| Parameter | Description | Expected Performance |

| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20%, Accuracy within ±20% |

| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-day precision < 15% RSD |

| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be minimized and consistent. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Assessed through freeze-thaw, short-term, and long-term stability studies. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust framework for the quantitative determination of this compound in biological matrices. Successful implementation will require the initial determination of this compound-specific mass spectrometric parameters. Following optimization and validation, this method will be a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism.

Developing In Vitro Assays for Flavonoid Bioactivity: Protocols Featuring Neophellamuretin and the Model Compound Phloretin

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for developing in vitro assays to characterize the bioactivity of flavonoids, with a focus on Neophellamuretin. This compound is a prenylated dihydroflavonol found in plants such as Phellodendron chinense[1]. Due to the limited availability of specific bioactivity data for this compound in current literature, this guide will utilize the closely related and extensively studied dihydrochalcone flavonoid, Phloretin, as a model compound. Phloretin shares a core structural similarity and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an excellent surrogate for establishing robust assay protocols.[2][3][4][5] This document offers detailed experimental protocols, data presentation guidelines, and visual diagrams of workflows and signaling pathways to guide researchers in this field.

Bioactivity Profile of the Model Compound: Phloretin

Phloretin has demonstrated significant effects across several key areas of therapeutic interest. The following table summarizes quantitative data from various in vitro studies, providing a baseline for expected activity ranges for related flavonoids.

| Bioactivity | Assay Type | Cell Line / System | Endpoint Measured | IC₅₀ / Result | Reference |

| Anti-Cancer | Cytotoxicity Assay | Human Oral Cancer (SCC-1) | Cell Proliferation | IC₅₀: 12.5 µM | [3] |

| Cytotoxicity Assay | Gastric Cells (GES-1) | Cell Viability | IC₅₀: 120 µM (Less cytotoxic to normal cells) | [3] | |

| Cytotoxicity Assay | Lung Cancer (A549) | Cell Proliferation | IC₅₀ values ranging from 5.09 µM to 16.15 µM for similar compounds highlight the potential potency. | [6] (Illustrative, not Phloretin specific) | |

| Anti-Inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | NO Production | Significant inhibition at 10 µM | [4] |

| Cytokine Inhibition | RAW 264.7 Macrophages | IL-6, TNF-α | Significant inhibition at 10 µM | [4] | |

| Antioxidant | DPPH Radical Scavenging | Acellular | Radical Scavenging | Potent activity demonstrated | [7] (General method reference) |

| Ferric Reducing Antioxidant Power (FRAP) | Acellular | Reducing Power | Potent activity demonstrated | [7] (General method reference) |

Experimental Protocols

This section provides detailed step-by-step protocols for three fundamental in vitro assays to determine the anti-cancer, anti-inflammatory, and antioxidant activities of compounds like this compound and Phloretin.

Protocol 1: Anti-Cancer Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound or Phloretin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

-

Data Collection: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-Inflammatory Nitric Oxide (NO) Assay

Principle: This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). Anti-inflammatory compounds inhibit this production. NO is unstable and quickly converts to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.

Experimental Workflow Diagram:

Caption: Workflow for the Griess assay for nitric oxide.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

96-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or Phloretin stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix 1:1 before use)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 100 µL of freshly mixed Griess Reagent to each well.

-

Data Collection: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. A preliminary MTT assay should be run to ensure the compound is not cytotoxic at the tested concentrations.

Protocol 3: Antioxidant DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is proportional to the radical-scavenging activity of the compound.